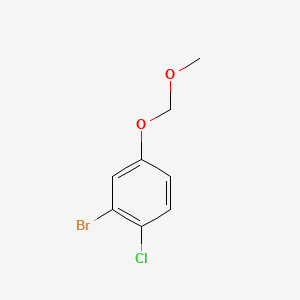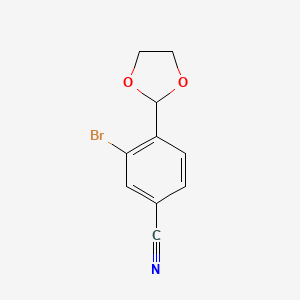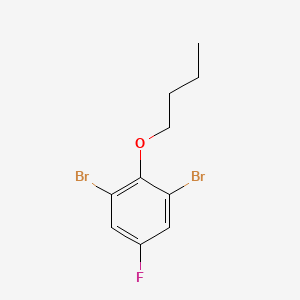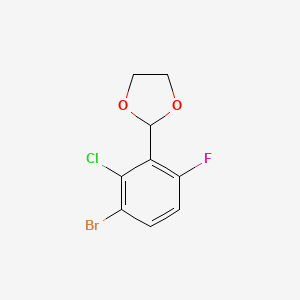
1-(4-Pentylphenyl)propane-2-methyl-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Pentylphenyl)propane-2-methyl-2-thiol, also known as 4-pentylthiophenol (PTT), is a thiol-containing compound that has been studied for its potential applications in medicinal chemistry and biochemistry. PTT has been found to possess anti-inflammatory, anti-oxidative, and anti-cancer properties, as well as a variety of other biological effects. The structure of PTT is composed of a single aromatic ring, a propane backbone, and a thiol group. This compound is of particular interest due to its ability to interact with various biological molecules and its potential therapeutic effects.
Mecanismo De Acción
The exact mechanism of action of PTT is still unclear. However, studies have suggested that PTT may act through a variety of mechanisms, including the inhibition of cyclooxygenase-2 and nitric oxide synthase enzymes, the modulation of gene expression, and the inhibition of cell proliferation. Additionally, PTT has been found to interact with various biological molecules, such as proteins, enzymes, and DNA, and may act as an antioxidant.
Biochemical and Physiological Effects
PTT has been found to possess a variety of biochemical and physiological effects. Studies have shown that PTT has anti-inflammatory, anti-oxidative, and anti-cancer properties. Additionally, PTT has been found to modulate the activity of various enzymes, such as cyclooxygenase-2 and nitric oxide synthase. Furthermore, PTT has been found to interact with various biological molecules, including proteins, enzymes, and DNA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PTT in lab experiments is its ability to interact with various biological molecules, such as proteins, enzymes, and DNA. Additionally, PTT has been found to possess anti-inflammatory, anti-oxidative, and anti-cancer properties. However, there are several limitations to using PTT in lab experiments. PTT is highly volatile and may be difficult to store and handle. Additionally, the exact mechanism of action of PTT is still unclear, and further research is needed to fully understand its biological effects.
Direcciones Futuras
There are several potential future directions for the study of PTT. First, further research is needed to fully understand the exact mechanism of action of PTT. Additionally, studies should be conducted to explore the potential therapeutic applications of PTT in various diseases and disorders. Finally, further research should be conducted to explore the potential interactions between PTT and other biological molecules.
Métodos De Síntesis
PTT can be synthesized through a variety of methods, including the use of Grignard reagents and palladium-catalyzed cross-coupling reactions. The Grignard reagent method involves the reaction of 4-pentylphenyl bromide and 2-mercaptoethanol in the presence of zinc chloride. The palladium-catalyzed cross-coupling method involves the reaction of 4-pentylphenyl bromide and 2-mercaptoethanol in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
PTT has been studied for its potential applications in medicinal chemistry and biochemistry. Studies have shown that PTT has anti-inflammatory, anti-oxidative, and anti-cancer properties. It has also been found to interact with various biological molecules, including proteins, enzymes, and DNA. Furthermore, PTT has been studied for its ability to modulate the activity of various enzymes, such as cyclooxygenase-2 and nitric oxide synthase.
Propiedades
IUPAC Name |
2-methyl-1-(4-pentylphenyl)propane-2-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24S/c1-4-5-6-7-13-8-10-14(11-9-13)12-15(2,3)16/h8-11,16H,4-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESFFMFRBHAKFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)CC(C)(C)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














